molecular formula C8H6F3NO2 B573701 2-Methyl-4-trifluoromethyl-nicotinic acid CAS No. 195447-85-9

2-Methyl-4-trifluoromethyl-nicotinic acid

Cat. No. B573701
CAS RN: 195447-85-9
M. Wt: 205.136
InChI Key: GYDBBMRQODWXDG-UHFFFAOYSA-N
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Description

2-Methyl-4-trifluoromethyl-nicotinic acid is a trifluoromethyl-containing aromatic compound with unique biological activity . It is a key intermediate of flonicamid, a highly effective insecticide . It is also a metabolite of the pyridinecarboxamide insecticide flonicamid .


Synthesis Analysis

The synthesis of this compound involves the use of Methyl 2,6-dichloro-4-trifluoromethyl-nicotinate, 10% Pd/C, CH3COONa 3H2O, and ethanol . The reaction is stirred at room temperature for 8 hours under a hydrogen atmosphere until no hydrogen is absorbed to complete the reaction .


Molecular Structure Analysis

The molecular formula of this compound is C8H6F3NO2 . The InChI code is 1S/C8H6F3NO2/c1-4-6(7(13)14)5(2-3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14) .


Physical And Chemical Properties Analysis

This compound is a light yellow solid . Its molecular weight is 205.14 .

Scientific Research Applications

Synthesis and Derivative Development

  • Novel routes have been developed for synthesizing derivatives of 2-trifluoromethyl-nicotinic acid. These compounds are essential intermediates in manufacturing COMT inhibitors, such as 3-(5-(3,4-dihydroxy-5-nitrophenyl)-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine 1-oxide (Kiss, Ferreira, & Learmonth, 2008).
  • A practical synthesis approach for 4-amino-2-(trifluoromethyl)-nicotinic acid has been described, demonstrating its potential for large-scale production and industrial application (Li et al., 2010).

Industrial Production and Environmental Considerations

  • Ecological methods for producing nicotinic acid, a key component of vitamin PP, are being researched. These methods aim to meet green chemistry needs and minimize environmental burden, especially concerning managing by-products like nitrous oxide (Lisicki, Nowak, & Orlińska, 2022).
  • The synthesis of 4-(trifluoromethyl)nicotinic acid, a crucial intermediate for flonicamid preparation, highlights the benefits of using readily available materials and achieving satisfactory yields suitable for industrial production (Li We, 2014).

Extraction and Purification Processes

  • Studies on the extraction of pyridine-3-carboxylic acid (nicotinic acid) using different diluents provide insights into improving extraction efficiency and understanding the interactions in these processes (Kumar & Babu, 2009).

Catalysis and Chemical Reactions

  • Fe3O4@Nico@Cu, a magnetically recyclable nanocatalyst incorporating nicotinic acid, has been developed for the hydrogenation of azo dyes, showcasing its reusability and efficiency in wastewater treatment applications (Amir, Kurtan, & Baykal, 2015).

Agricultural and Pharmaceutical Applications

  • Research into nicotinic acid derivatives explores their potential as herbicides, highlighting the importance of structure-activity relationships in developing new agricultural products (Yu et al., 2021).
  • The insecticidal activity of various nicotinic acid derivatives has been investigated, providing valuable insights for pest management strategies (Deshmukh, Patil, & Shripanavar, 2012).

Safety and Hazards

When handling 2-Methyl-4-trifluoromethyl-nicotinic acid, it is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid getting the compound in eyes, on skin, or on clothing . Ingestion and inhalation should also be avoided .

Future Directions

Currently, the major use of trifluoromethylpyridine (TFMP) derivatives, which include 2-Methyl-4-trifluoromethyl-nicotinic acid, is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

Mechanism of Action

Target of Action

2-Methyl-4-trifluoromethyl-nicotinic acid is a derivative of nicotinic acid, also known as niacin or vitamin B3 . The primary targets of this compound are the nicotinamide coenzymes , which play a crucial role in metabolism . These coenzymes act as electron donors or acceptors in redox reactions catalyzed by various enzymes .

Mode of Action

The compound interacts with its targets by acting as a precursor to the nicotinamide coenzymes . These coenzymes are involved in many vital redox reactions, where they act as electron donors or acceptors . The compound’s mode of action is primarily through its indirect effects via these coenzymes .

Biochemical Pathways

The affected biochemical pathways are those involving redox metabolism and NAD-dependent pathways . The compound, being a precursor to nicotinamide coenzymes, plays a crucial role in these pathways . The coenzymes are involved in various redox reactions, and maintaining the intracellular pool of niacin is vital for these pathways’ functioning .

Pharmacokinetics

Niacin is known to be water-soluble , which could influence its absorption and distribution. More research would be needed to provide a detailed outline of the compound’s pharmacokinetics.

Result of Action

The result of the compound’s action is the efficient functioning of the cellular metabolism. By acting as a precursor to nicotinamide coenzymes, it ensures the smooth running of redox reactions and NAD-dependent pathways . This leads to efficient cellular function and energy production .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability . .

properties

IUPAC Name

2-methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4-6(7(13)14)5(2-3-12-4)8(9,10)11/h2-3H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYDBBMRQODWXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1C(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695665
Record name 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

195447-85-9
Record name 2-Methyl-4-(trifluoromethyl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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